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Abstract
Amthamine dihydrobromide is a potent and highly selective agonist for the histamine H2

receptor. Structurally distinct from histamine, this thiazole derivative has become an invaluable

pharmacological tool for elucidating the physiological and pathophysiological roles of the H2

receptor. This technical guide provides an in-depth overview of amthamine dihydrobromide,

including its chemical properties, pharmacological profile, and the signaling pathways it

modulates. Detailed experimental protocols for key assays and visualizations of the underlying

molecular mechanisms are presented to facilitate its application in research and drug

development.

Introduction
Histamine is a crucial biogenic amine that exerts its diverse effects through four distinct G

protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The histamine H2 receptor is

primarily known for its role in regulating gastric acid secretion, making it a key target for drugs

treating peptic ulcers and gastroesophageal reflux disease.[2] However, H2 receptors are also

present in other tissues, including the cardiovascular system and the central nervous system,

where their functions are still being actively investigated.[3]

Amthamine, chemically known as 2-Amino-5-(2-aminoethyl)-4-methylthiazole, is a selective H2

receptor agonist that is slightly more potent than histamine itself.[4] Its high selectivity, with
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negligible activity at H1 and H3 receptors, makes it a superior tool for studying H2 receptor-

mediated effects in isolation.[4] This guide will delve into the technical details of amthamine
dihydrobromide, providing the necessary information for its effective use in a laboratory

setting.

Chemical and Physical Properties
Amthamine dihydrobromide is the salt form of the active amthamine base, which enhances

its stability and solubility in aqueous solutions.

Property Value Reference(s)

Chemical Name
2-Amino-5-(2-aminoethyl)-4-

methylthiazole dihydrobromide
[4]

Molecular Formula C₆H₁₁N₃S · 2HBr [5]

Molecular Weight 319.06 g/mol [6]

CAS Number 142457-00-9 [5]

Appearance Crystalline solid [5]

Solubility Soluble in water to 100 mM [6]

Purity ≥99%

Storage Desiccate at -20°C [5]

Pharmacological Profile
Potency
Amthamine is a full agonist at the histamine H2 receptor, with a potency that is comparable to

or slightly greater than that of histamine. Its potency has been characterized in various in vitro

and in vivo models.
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Assay System Parameter Value Reference(s)

Isolated guinea pig

atria (spontaneously

beating)

pD₂ 6.72 [7]

Isolated guinea pig

atria
pD₂ 6.21 [5]

Isolated guinea pig

papillary muscle

(electrically driven)

pD₂ 6.17 [7]

Isolated human atrium pD₂ 5.38 [7]

Conscious cats with

gastric fistula (gastric

acid secretion)

ED₅₀ 0.069 µmol/kg/h [8]

Anesthetized rats with

lumen-perfused

stomach (gastric acid

secretion)

ED₅₀ 11.69 µmol/kg (i.v.) [8]

Rat isolated gastric

fundus
EC₅₀ 18.9 µmol/L [8]

Selectivity
A key advantage of amthamine is its high selectivity for the H2 receptor over other histamine

receptor subtypes.

Receptor Subtype Affinity (pKi) / Activity Reference(s)

H2 5.2 [6]

H1 No activity [4]

H3 Weak antagonist [4]

H4 Negligible affinity
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Signaling Pathways
Activation of the histamine H2 receptor by amthamine initiates downstream signaling cascades.

While the canonical pathway involves the activation of adenylyl cyclase and the production of

cyclic AMP (cAMP), non-canonical pathways, such as the activation of the mitogen-activated

protein kinase (MAPK) cascade, have also been identified.

Canonical Gs-cAMP Signaling Pathway
The H2 receptor is classically coupled to the Gs alpha subunit of the heterotrimeric G protein.
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Canonical H2 Receptor Signaling Pathway

Non-Canonical ERK Signaling Pathway
Amthamine has also been shown to induce the phosphorylation of extracellular signal-

regulated kinase (ERK), a key component of the MAPK signaling cascade. This pathway can

be involved in processes such as cell proliferation and differentiation.
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Non-Canonical H2 Receptor-Mediated ERK Signaling

Experimental Protocols
The following are generalized protocols for common assays used to characterize the activity of

amthamine dihydrobromide. Specific parameters may require optimization depending on the

cell line and experimental conditions.

Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of amthamine for the H2 receptor

by measuring its ability to displace a radiolabeled antagonist.

Prepare cell membranes
expressing H2 receptors

Incubate membranes, radioligand,
and amthamine

Prepare serial dilutions of
amthamine (competitor)

Prepare radioligand solution
(e.g., [3H]tiotidine)

Separate bound and free radioligand
(e.g., filtration)

Quantify bound radioactivity
(scintillation counting)

Data analysis:
Generate competition curve

and calculate Ki value

Click to download full resolution via product page

Workflow for a Radioligand Binding Assay

Materials:
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Cell membranes expressing the histamine H2 receptor

Radiolabeled H2 antagonist (e.g., [³H]tiotidine)

Amthamine dihydrobromide

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Wash buffer (ice-cold assay buffer)

Glass fiber filters

Scintillation cocktail

96-well plates

Filtration apparatus

Scintillation counter

Procedure:

Membrane Preparation: Prepare a crude membrane fraction from cells or tissue known to

express the H2 receptor.

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed

concentration of the radiolabeled antagonist, and varying concentrations of amthamine
dihydrobromide.

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to

reach equilibrium (e.g., 60 minutes).

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the

membrane-bound radioligand from the free radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound

radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the

log concentration of amthamine. Fit the data to a sigmoidal dose-response curve to

determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay
This protocol measures the functional consequence of H2 receptor activation by quantifying the

intracellular accumulation of cAMP.

Materials:

Whole cells expressing the histamine H2 receptor

Amthamine dihydrobromide

Cell culture medium

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

96- or 384-well plates

Procedure:

Cell Plating: Seed cells expressing the H2 receptor into a 96- or 384-well plate and culture

overnight.

Pre-incubation: On the day of the assay, remove the culture medium and pre-incubate the

cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for

a short period (e.g., 30 minutes) at 37°C.

Agonist Stimulation: Add varying concentrations of amthamine dihydrobromide to the wells

and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
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Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP

concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

Data Analysis: Plot the measured cAMP levels against the log concentration of amthamine.

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum

response (Emax).

Conclusion
Amthamine dihydrobromide is a cornerstone tool for the pharmacological investigation of the

histamine H2 receptor. Its high potency and selectivity allow for precise dissection of H2

receptor-mediated signaling and physiological functions. The data and protocols presented in

this guide are intended to provide researchers, scientists, and drug development professionals

with a comprehensive resource to facilitate their work with this important compound. A thorough

understanding of its properties and the methodologies for its characterization will continue to

drive new discoveries in the field of histamine research.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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